molecular formula C12H16O3 B185059 Guaiacol valerate CAS No. 531-39-5

Guaiacol valerate

Cat. No.: B185059
CAS No.: 531-39-5
M. Wt: 208.25 g/mol
InChI Key: JIPVGERXYWGOOY-UHFFFAOYSA-N
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Description

Guaiacol valerate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

531-39-5

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(2-methoxyphenyl) pentanoate

InChI

InChI=1S/C12H16O3/c1-3-4-9-12(13)15-11-8-6-5-7-10(11)14-2/h5-8H,3-4,9H2,1-2H3

InChI Key

JIPVGERXYWGOOY-UHFFFAOYSA-N

SMILES

CCCCC(=O)OC1=CC=CC=C1OC

Canonical SMILES

CCCCC(=O)OC1=CC=CC=C1OC

Other CAS No.

531-39-5

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Guaiacol valerate undergoes hydrolysis under acidic or basic conditions to regenerate its parent compounds:
C12H16O4+H2OH+or OHC7H8O2(guaiacol)+C5H10O2(valeric acid)\text{C}_{12}\text{H}_{16}\text{O}_{4}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{or OH}^-}\text{C}_7\text{H}_8\text{O}_2\,(\text{guaiacol})+\text{C}_5\text{H}_{10}\text{O}_2\,(\text{valeric acid})

  • Acid-Catalyzed Hydrolysis : Protonation of the ester carbonyl group increases electrophilicity, facilitating nucleophilic attack by water. The reaction proceeds via a tetrahedral intermediate.

  • Base-Catalyzed Hydrolysis (Saponification) : Hydroxide ions deprotonate water, forming a nucleophile that cleaves the ester bond, yielding guaiacol and valerate salts.

Experimental Conditions :

CatalystTemperatureReaction TimeYield
H2_2SO4_480–100°C2–4 hours>90%
NaOH60–80°C1–3 hours85–88%

Thermal Stability and Decomposition

This compound decomposes at elevated temperatures (≥200°C), producing:

  • Guaiacol derivatives : Methoxy phenols and catechol analogs.

  • Valeric acid fragments : Pentenoic acids and CO2_2 .

Pyrolysis Pathways :

  • Radical Formation : Homolytic cleavage of the ester bond generates guaiacol and valeryloxyl radicals.

  • Rearrangement : Radicals undergo recombination or further decomposition into smaller hydrocarbons .

Oxidative and Photochemical Reactions

Limited studies suggest this compound participates in:

  • Photonitration : Under UV light and NOx_x, nitro derivatives form, similar to guaiacol’s behavior .

  • Enzymatic Oxidation : Peroxidases (e.g., lignin peroxidase) may oxidize the methoxy group, though this is speculative for the valerate ester .

Comparative Reactivity

Reaction TypeThis compoundGuaiacol
Hydrolysis RateModerateFast (phenolic OH)
Thermal Decomposition>200°C>150°C
Oxidative StabilityHighLow (prone to quinone formation)

Q & A

Q. How is Guaiacol Valerate synthesized, and what are the key reaction conditions?

  • Methodological Answer : this compound is synthesized via esterification, where guaiacol (2-methoxyphenol) reacts with valeric acid or its derivatives. Key steps include:
  • Catalyst Selection : Acid catalysts (e.g., sulfuric acid) or enzymatic catalysts (e.g., lipases) are used to enhance reaction efficiency .
  • Solvent System : Non-polar solvents (e.g., toluene) improve ester yield by removing water via azeotropic distillation.
  • Reaction Monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) tracks reaction progress.
  • Purification : Column chromatography or recrystallization isolates the product.

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify functional groups (e.g., methoxy, ester carbonyl) and confirm molecular structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • FT-IR : Confirms ester C=O stretching (~1740 cm1^{-1}) and aromatic C-O vibrations .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection quantifies impurities; GC-MS detects volatile byproducts.
  • Melting Point Analysis : Sharp melting ranges indicate high crystallinity and purity.
  • Elemental Analysis : Matches theoretical vs. experimental C/H/O percentages .

Advanced Research Questions

Q. How do microbial co-cultures influence valerate production, and can this be applied to this compound synthesis?

  • Methodological Answer :
  • Cross-Feeding Studies : Co-culturing Megasphaera spp. with lactose-fermenting bacteria (e.g., Streptococcus thermophilus) enhances valerate formation via metabolic cross-talk. Researchers should:

Optimize carbon sources (e.g., lactose) to stimulate cross-feeding .

Use 13C^{13}C-isotope tracing to map metabolic pathways.

Apply kinetic modeling to predict yield under varying pH/temperature conditions .

  • Application to this compound : Replace valerate precursors with guaiacol derivatives to explore analogous pathways.

Q. What computational methods are effective for analyzing this compound’s conformational dynamics?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP-D3BJ/6-31+G(d,p) to optimize geometry and predict rotational constants .
  • MP2/cc-pVDZ : Compensates for basis-set limitations in modeling large-amplitude motions (e.g., ester group rotation) .
  • Molecular Dynamics (MD) : Simulate solvent interactions and thermal stability using GROMACS or AMBER.

Q. How can researchers resolve contradictions in reported synthesis yields of this compound?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare protocols (catalysts, solvents, temperatures) across studies.
  • Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., catalyst concentration vs. reaction time).
  • Error Analysis : Quantify measurement uncertainties in GC or HPLC data using standard calibration curves .

Q. What strategies improve the stability of this compound in biological assays?

  • Methodological Answer :
  • Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS to identify degradation products.
  • Formulation Optimization : Encapsulate in cyclodextrins or lipid nanoparticles to reduce hydrolysis .
  • pH Buffering : Maintain pH 6–7 in aqueous solutions to minimize ester bond cleavage.

Q. How can NMR crystallography address discrepancies in this compound’s solid-state structure?

  • Methodological Answer :
  • Synchrotron XRD : Resolve crystal packing and hydrogen-bonding networks.
  • Solid-State NMR : Compare 13C^{13}C chemical shifts with DFT-predicted values to validate polymorphic forms .
  • Pair Distribution Function (PDF) Analysis : Resolve amorphous vs. crystalline phase contributions .

Methodological Best Practices

  • Data Reproducibility : Document catalyst batches, solvent purity, and instrument calibration in supplementary materials .
  • Ethical Considerations : Adhere to institutional guidelines for handling bioactive esters, especially in microbial or cell-based assays .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology to explore structure-activity relationships .

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